molecular formula C21H18ClN5O2S B2805988 N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-66-0

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2805988
CAS No.: 852376-66-0
M. Wt: 439.92
InChI Key: VJGSCSVBMJBTJC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2S and its molecular weight is 439.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment of Heterocyclic 1,2,4-Triazoles

  • Fused heterocyclic 1,2,4-triazoles, similar to the compound , have garnered attention for their diverse biological properties. A study by Karpina et al. (2019) focused on synthesizing novel acetamides bearing an 1,2,4-oxadiazole cycle and evaluating their biological activities.

Modification as PI3Ks Inhibitor

  • The related compound N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide demonstrated anticancer effects and was modified by replacing the acetamide group with an alkylurea moiety. This study by Wang et al. (2015) found that such modifications retained antiproliferative activity and reduced toxicity.

Anticancer and Antimicrobial Activities

  • Compounds like 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which share structural similarities, have been evaluated for their anticancer and antimicrobial activities. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs and found them active against various cancer cell lines.

Microwave Assisted Synthesis and Bioactivity

  • A study by Shiradkar & Kale (2006) explored the microwave-assisted synthesis of [1,2,4]triazolo[3,4][1,3,4]thiadiazine derivatives and evaluated their antibacterial, antifungal, and antitubercular activities.

Synthesis and Structural Analysis

  • Research by Sallam et al. (2021) involved synthesizing pyridazine analogs, including [1,2,4]triazolo[4,3-b]pyridazine, and conducting density functional theory calculations to understand their molecular structures and potential pharmaceutical importance.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-29-16-8-6-14(7-9-16)21-25-24-18-10-11-20(26-27(18)21)30-13-19(28)23-12-15-4-2-3-5-17(15)22/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGSCSVBMJBTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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